molecular formula C20H34O2 B1622235 3,5-Hexadecadiyne, 16,16-diethoxy- CAS No. 71673-31-9

3,5-Hexadecadiyne, 16,16-diethoxy-

Cat. No.: B1622235
CAS No.: 71673-31-9
M. Wt: 306.5 g/mol
InChI Key: YYFBNSVCSFJVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Hexadecadiyne, 16,16-diethoxy- is a synthetic alkyne derivative characterized by a 16-carbon chain with two ethoxy groups at the terminal position (C16) and conjugated diyne bonds at positions 3 and 3. Its molecular formula is C₂₀H₃₈O₂, with a structure represented by the SMILES string CCCCCCC#CCCCCCCCC(OCC)OCC and InChIKey NZRXKRWZTKRDRH-UHFFFAOYSA-N .

Properties

CAS No.

71673-31-9

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

16,16-diethoxyhexadeca-3,5-diyne

InChI

InChI=1S/C20H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-6,11-19H2,1-3H3

InChI Key

YYFBNSVCSFJVJE-UHFFFAOYSA-N

SMILES

CCC#CC#CCCCCCCCCCC(OCC)OCC

Canonical SMILES

CCC#CC#CCCCCCCCCCC(OCC)OCC

Other CAS No.

71673-31-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

A critical study compared derivatives of aromatic and aliphatic compounds with varying substituents (e.g., chloro, bromo, isopropoxy, ethoxy). Key findings include:

  • Lipophilicity : Ethoxy groups (as in 3,5-diethoxy analogs) exhibit lower lipophilicity compared to bulkier substituents like isopropoxy or halogens (Cl, Br). This reduces membrane permeability and bioactivity in certain contexts .
Table 1: Substituent Comparison for Analogous Compounds
Substituent Lipophilicity (LogP) Size (ų) Relative Bioactivity
Ethoxy (C₂H₅O) Low 65 Least active
Chloro (Cl) Moderate 55 Moderate activity
Isopropoxy (C₃H₇O) High 85 Most active
Bromo (Br) High 70 High activity

Data adapted from studies on RAR agonists, where 3,5-diethoxy analogs showed reduced potency compared to halogenated or isopropoxy derivatives .

Functional Group Comparisons

3,5-Diethoxybenzoyl Chloride (CAS 347913-16-0)
  • Structure : Aromatic ring with ethoxy groups at positions 3 and 5, coupled with a reactive acyl chloride group.
  • Properties: Higher reactivity due to the electrophilic acyl chloride, unlike the alkyne-based 3,5-Hexadecadiyne.
Hexamethylene Diisocyanate (CAS 822-06-0)
  • Structure : Linear aliphatic chain with two isocyanate groups.
  • Comparison : While both compounds feature terminal functional groups, hexamethylene diisocyanate’s reactivity stems from isocyanate groups, making it a key polyurethane precursor. The diethoxy-alkyne lacks this industrial relevance but may serve niche roles in click chemistry .

Alkyne Derivatives with Terminal Ethers

  • 7-Hexadecyne, 16,16-diethoxy- : Structurally identical to 3,5-Hexadecadiyne, 16,16-diethoxy- but with a single alkyne bond at position 5. The absence of conjugated diynes reduces conjugation effects, altering electronic properties and reactivity .

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